molecular formula C25H16Cl2N2O2S B15007435 (2Z)-2-(3,5-dichloro-2-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

(2Z)-2-(3,5-dichloro-2-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

Cat. No.: B15007435
M. Wt: 479.4 g/mol
InChI Key: VYAFLUBINWFYBO-MOSHPQCFSA-N
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Description

(2Z)-2-(3,5-dichloro-2-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzylidene group, dichloro and methoxy substituents, and an imidazo[2,1-b][1,3]thiazol-3(2H)-one core, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

The synthesis of (2Z)-2-(3,5-dichloro-2-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the benzylidene group: The benzylidene moiety can be introduced via a condensation reaction between the imidazo[2,1-b][1,3]thiazole derivative and an aldehyde, such as 3,5-dichloro-2-methoxybenzaldehyde, in the presence of a base like piperidine.

    Purification: The final product is typically purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

(2Z)-2-(3,5-dichloro-2-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The dichloro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Condensation: The compound can participate in further condensation reactions with various aldehydes or ketones, leading to the formation of more complex structures.

Scientific Research Applications

(2Z)-2-(3,5-dichloro-2-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are subjects of ongoing research.

    Medicine: Its derivatives are being explored for potential therapeutic applications, including drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(3,5-dichloro-2-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Disrupting cellular membranes: The compound may interact with and disrupt cellular membranes, affecting cell viability.

    Modulating signaling pathways: It can influence various signaling pathways, leading to alterations in gene expression and cellular functions.

Comparison with Similar Compounds

(2Z)-2-(3,5-dichloro-2-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one can be compared with similar compounds such as:

    Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzylidene derivatives: Compounds with different benzylidene groups can exhibit distinct reactivity and applications.

    Dichloro and methoxy-substituted compounds: These compounds may have similar substituents but different core structures, resulting in unique properties and uses.

Properties

Molecular Formula

C25H16Cl2N2O2S

Molecular Weight

479.4 g/mol

IUPAC Name

(2Z)-2-[(3,5-dichloro-2-methoxyphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one

InChI

InChI=1S/C25H16Cl2N2O2S/c1-31-23-17(12-18(26)14-19(23)27)13-20-24(30)29-22(16-10-6-3-7-11-16)21(28-25(29)32-20)15-8-4-2-5-9-15/h2-14H,1H3/b20-13-

InChI Key

VYAFLUBINWFYBO-MOSHPQCFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Cl)Cl)/C=C\2/C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C=C2C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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